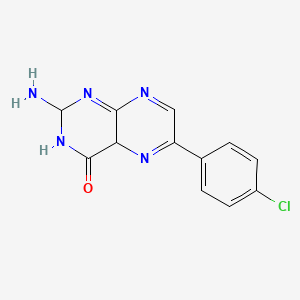![molecular formula C18H43N7O4S B13732428 Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate CAS No. 39202-39-6](/img/structure/B13732428.png)
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is a chemical compound with the molecular formula C18H44N7O4S+ and a molecular weight of 454.651 g/mol. This compound is known for its unique structure, which includes multiple amine groups and a sulfate counterion. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate typically involves the reaction of octylamine with guanidine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents to yield amine derivatives.
Substitution: The amine groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate involves its interaction with molecular targets through its amine groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s sulfate counterion also plays a role in its overall activity by influencing its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octylamine: A simpler amine compound with similar alkyl chain length but lacking the guanidine groups.
Guanidine derivatives: Compounds with similar guanidine functional groups but different alkyl chains.
Uniqueness
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is unique due to its combination of long alkyl chains and multiple guanidine groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to simpler amines or guanidine derivatives.
Eigenschaften
CAS-Nummer |
39202-39-6 |
|---|---|
Molekularformel |
C18H43N7O4S |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4) |
InChI-Schlüssel |
QVYDMSAHFJIJTD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
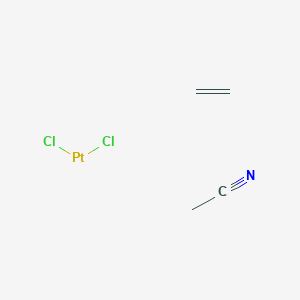
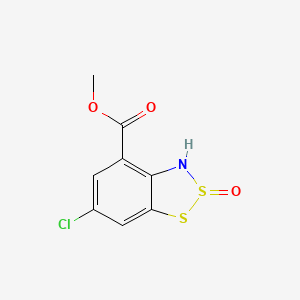
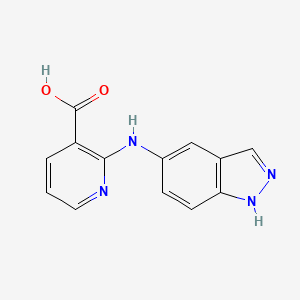

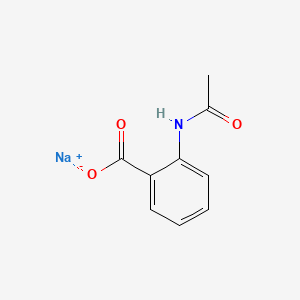
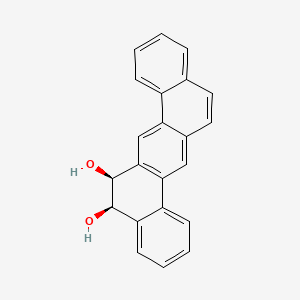
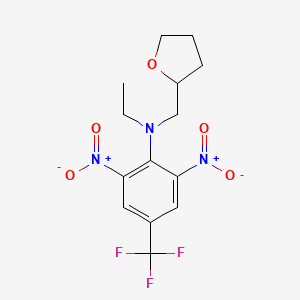
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
![Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen](/img/structure/B13732396.png)
![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732409.png)

